molecular formula C18H25Cl3N2O2 B13745185 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride CAS No. 20186-52-1

2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride

Cat. No.: B13745185
CAS No.: 20186-52-1
M. Wt: 407.8 g/mol
InChI Key: LDQUTFJLAUWSJS-UHFFFAOYSA-N
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Description

The ester group is attached to a cyclohexyl moiety substituted with a piperidine ring, and the compound exists as a hydrochloride salt.

Properties

CAS No.

20186-52-1

Molecular Formula

C18H25Cl3N2O2

Molecular Weight

407.8 g/mol

IUPAC Name

(2-piperidin-1-ium-1-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride

InChI

InChI=1S/C18H24Cl2N2O2.ClH/c19-13-7-6-8-14(20)17(13)21-18(23)24-16-10-3-2-9-15(16)22-11-4-1-5-12-22;/h6-8,15-16H,1-5,9-12H2,(H,21,23);1H

InChI Key

LDQUTFJLAUWSJS-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)C2CCCCC2OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves several steps. One common method includes the reaction of 2,6-dichlorocarbanilic acid with 2-piperidinocyclohexanol in the presence of a suitable catalyst and solvent . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired ester. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dichlorocarbanilic acid, 2-piperidinocyclohexyl ester hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Cyclohexyl Ester Carbanilic Acid Substituent Molecular Weight (g/mol) CAS Number
Target Compound Piperidino 2,6-Dichloro ~409 (estimated)* Not explicitly listed
K 1201 (Diethylamino analog) Diethylamino 2,6-Dichloro 395.79 20186-51-0
K 1202 (Pyrrolidinyl analog) Pyrrolidinyl 2,6-Dichloro ~397 (estimated) 20317-96-8
T30730 (Hexyloxy analog) Piperidino m-Hexyloxy Not provided Not listed

*Estimated based on diethylamino analog (395.79 g/mol) with piperidine (C5H11N) replacing diethylamino (C4H11N), adding ~14 g/mol.

Key Observations:
  • Substituent Effects: The piperidino group (6-membered ring) in the target compound may enhance solubility and stability compared to the diethylamino (linear) and pyrrolidinyl (5-membered ring) analogs due to differences in ring strain and basicity .

Table 2: Toxicity and Pharmacological Data

Compound LD50 (Subcutaneous, Mouse) Cytotoxicity/Activity Notes Reference
K 1201 42 mg/kg Lethal dose reported; no detailed toxic effects [1]
K 1202 Not reported Structural similarity suggests comparable toxicity [5]
T30730 Not reported m-Hexyloxy group may reduce acute toxicity [7]
Target Compound Not reported Piperidino group may alter metabolic pathways
Key Observations:
  • Toxicity Trends: The diethylamino analog (K 1201) exhibits moderate acute toxicity (LD50 = 42 mg/kg), while the piperidino and pyrrolidinyl analogs lack direct data. Piperidine rings are common in pharmaceuticals (e.g., Levocabastine HCl, CAS 79547-78-7, with a molecular weight of 456.98 g/mol) due to favorable pharmacokinetics, suggesting the target compound may have a better therapeutic index .
  • Cytotoxicity Parallels: In purine derivatives (), substituents like amino or alkoxy groups significantly influence cytotoxicity. For example, 2,6-diamino-6-fluoropurine derivatives showed high antiviral activity but variable cytotoxicity, highlighting the importance of substituent choice in balancing efficacy and safety .

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